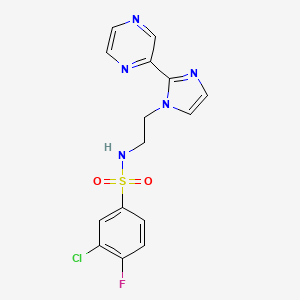

3-chloro-4-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFN5O2S/c16-12-9-11(1-2-13(12)17)25(23,24)21-6-8-22-7-5-20-15(22)14-10-18-3-4-19-14/h1-5,7,9-10,21H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXYVOFYYCZUCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

This compound is a complex chemical with the molecular formula C18H17ClFN5O3S and a molecular weight of 437.88 . It’s used in diverse scientific research due to its unique properties and reactivity. Its applications range from drug development to catalysis, making it an invaluable tool for innovative studies.

Biological Activity

3-Chloro-4-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression.

- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antiviral Activity : Preliminary findings indicate potential antiviral properties, particularly against certain viral strains.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Case Studies

-

Case Study on Cancer Cell Lines :

In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values ranging from 0.5 µM to 2.0 µM across different types of cancer cells, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. -

Antiviral Efficacy :

A separate investigation into its antiviral properties revealed that the compound effectively inhibited HSV-1 replication, reducing plaque formation by approximately 69% at a concentration of 0.5 mg/mL. This suggests a promising avenue for further exploration in antiviral drug development.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- The presence of the pyrazinyl group is crucial for enhancing kinase inhibitory activity.

- The imidazole moiety contributes to its ability to interact with biological targets effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Imidazole Substituents

3-(4-(4-Cyanophenyl)-2-(Ethylthio)-1H-Imidazol-1-yl)Benzenesulfonamide (21b)

- Molecular Formula : C₁₈H₁₅N₃O₂S₂

- Key Substituents: 4-Cyanophenyl and ethylthio groups on the imidazole ring.

- Activity : Exhibited antimicrobial activity with MIC values comparable to clinical antibiotics like rifampicin (25–30 mg/mL) via microplate dilution assays .

- Electron-withdrawing cyano groups enhance stability but may alter target binding.

Ethyl [2-(Benzylsulfanyl)-4-(4-Nitrophenyl)-1H-Imidazol-1-yl] Acetate

- Molecular Formula : C₂₀H₁₉N₃O₄S

- Key Substituents : Benzylsulfanyl and 4-nitrophenyl groups on imidazole.

- Activity : Demonstrated moderate antioxidant activity (22.7% DPPH, 80.4% ABTS radical scavenging) .

- Comparison : The nitro group enhances redox activity, which is absent in the target compound. The acetate ester may improve solubility compared to the sulfonamide core.

Analogues with Heterocyclic Variations

3-Chloro-4-Fluoro-N-(3-Methyl-1-(1H-1,2,3-Triazol-1-yl)Butan-2-yl)Benzenesulfonamide

- Molecular Formula : C₁₃H₁₆ClFN₄O₂S

- Key Substituents : Triazole ring instead of imidazole-pyrazine.

- Comparison : The triazole’s smaller size and distinct hydrogen-bonding capacity may alter pharmacokinetic properties. Molecular weight (346.81 g/mol) is lower than the target compound’s estimated 394.5 g/mol, suggesting differences in bioavailability .

Substitution Position Effects

(E)-N-(2-(1H-Imidazol-1-yl)-2-(Phenyl)ethyl)-4-Styrylbenzamides (9) and 3-Styrylbenzamides (15)

- Key Feature : Styrylbenzamide substitution at C4 (9) vs. C3 (15).

- Comparison : Positional isomerism significantly impacts synthetic yields and bioactivity. For instance, 4-substituted derivatives often exhibit higher metabolic stability due to steric effects . This highlights the importance of the chloro-fluoro substitution pattern in the target compound.

Data Table: Key Comparative Properties

Research Implications

- Synthetic Feasibility: The target compound’s imidazole-pyrazine-ethyl chain may require multi-step synthesis, similar to methods used for styrylbenzamides (e.g., coupling via 2-amino-1-phenylethanol derivatives) .

- Biological Potential: Structural analogs with nitro, cyano, or thioether groups show antimicrobial and antioxidant activities, suggesting the target compound could be tested in these domains. Pyrazine’s nitrogen-rich structure may enhance interactions with enzymatic targets like carbonic anhydrases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.